Terfenadine N-Oxide: Comprehensive Chemical Profiling and Analytical Methodologies
Terfenadine N-Oxide: Comprehensive Chemical Profiling and Analytical Methodologies
Introduction & Clinical Context
Terfenadine was a pioneering second-generation, non-sedating antihistamine that was widely prescribed until the discovery of its severe cardiotoxic potential. The drug acts as a potent inhibitor of the hERG (Kv11.1) potassium channel, leading to QT interval prolongation and potentially fatal torsades de pointes[1]. In healthy individuals, terfenadine acts as a prodrug and undergoes rapid, near-complete first-pass metabolism by hepatic Cytochrome P450 3A4 (CYP3A4) into its active, non-cardiotoxic carboxylic acid metabolite, fexofenadine[2].
However, alternative and minor metabolic pathways exist. One such pathway is the N-oxidation of the piperidine ring, yielding Terfenadine N-oxide . While CYP3A4 primarily drives C-oxidation and N-dealkylation, Flavin-containing monooxygenases (FMOs)—specifically FMO3—play a crucial role in the N-oxidation of the tertiary amine[3]. Today, Terfenadine N-oxide (CAS 634901-83-0) is primarily utilized by analytical chemists and toxicologists as a critical pharmaceutical reference standard (often designated as Terfenadine Related Compound B) to monitor drug purity, validate metabolic assays, and study drug-drug interactions[4].
Chemical Structure and Physicochemical Properties
Terfenadine N-oxide is characterized by the addition of an oxygen atom to the piperidine nitrogen, forming a highly polar N-O dipole. This structural modification significantly alters the molecule's electron distribution, reducing the basicity of the nitrogen compared to the parent tertiary amine while increasing its hydrophilicity.
Table 1: Physicochemical Summary of Terfenadine N-Oxide
| Property | Value / Description |
| Analyte Name | Terfenadine N-Oxide |
| CAS Registry Number | 634901-83-0[4] |
| IUPAC Name | 1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol[4] |
| Molecular Formula | C₃₂H₄₁NO₃[4] |
| Molecular Weight | 487.67 g/mol (Exact Mass: 487.3086 Da)[4] |
| SMILES | CC(C)(C)c1ccc(cc1)C(O)CCC[N+]2([O-])CCC(CC2)C(O)(c3ccccc3)c4ccccc4[4] |
| Physical Form | White to off-white crystalline powder[2] |
| LogP (Predicted) | ~5.8 - 6.2 (Lower than parent Terfenadine's 7.1 due to polar N-O bond)[2] |
| Storage Conditions | 2-8°C, sealed in a dry environment |
Mechanistic Pathways of Terfenadine N-Oxidation
The biotransformation of terfenadine into its N-oxide highlights a classic enzymatic dichotomy in xenobiotic metabolism: the competition between Cytochrome P450s (CYPs) and Flavin-containing monooxygenases (FMOs).
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CYP-Mediated Pathway: CYPs typically catalyze N-dealkylation. The mechanism involves a single-electron transfer from the nitrogen to the activated heme iron, forming an aminium radical. Subsequent alpha-proton abstraction and oxygen rebound lead to an unstable carbinolamine, which collapses to yield the N-dealkylated product (azacyclonol) and an aldehyde[5].
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FMO-Mediated Pathway: FMOs exclusively favor N-oxidation. The FAD-hydroperoxide intermediate in the FMO active site acts as a potent electrophile. The nucleophilic lone pair of terfenadine's tertiary amine directly attacks the distal oxygen of the hydroperoxide via an S_N2-like mechanism. This direct oxygen transfer bypasses the radical intermediate, forming Terfenadine N-oxide without carbon-nitrogen bond cleavage[6].
Caption: Divergent metabolic pathways of Terfenadine mediated by CYP3A4 and FMO3.
Experimental Workflows
To accurately quantify the formation of Terfenadine N-oxide, researchers utilize Human Liver Microsomes (HLMs) coupled with high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols are designed as self-validating systems to ensure maximum trustworthiness and reproducibility.
In Vitro Metabolic Stability Assay (HLM Protocol)
Objective: To generate and trap Terfenadine N-oxide using human liver microsomes.
Step-by-Step Methodology:
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Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Causality: Physiological pH and magnesium ions are strictly required to stabilize the microsomal membrane and act as cofactors for the NADPH-cytochrome P450 reductase[5].
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Microsome Permeabilization (Crucial for FMOs): Add HLMs (final concentration 1.0 mg/mL) to the buffer. Introduce Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. Causality: FMO enzymes reside on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, ensuring the bulky terfenadine substrate and NADPH have unrestricted access to the FMO active site[3].
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Substrate Addition: Spike Terfenadine to a final concentration of 5 µM (ensure organic solvent concentration, e.g., DMSO, remains <0.1% v/v to prevent enzyme inhibition).
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Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
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Thermal Quenching & Precipitation: At designated time points (0, 15, 30, 60 min), extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing 50 ng/mL Terfenadine-d3 (Internal Standard). Causality: The 3:1 organic ratio instantly denatures the metabolic enzymes, halting the reaction at precise time points, while simultaneously precipitating proteins to prevent LC column clogging.
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Clarification: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.
LC-MS/MS Analytical Protocol
Objective: To separate Terfenadine N-oxide from the parent drug and quantify it using Multiple Reaction Monitoring (MRM).
System Suitability and Self-Validation:
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Blank Matrix Check: The 0-minute sample (quenched prior to NADPH addition) serves as a negative control to prove that no non-enzymatic oxidation or auto-oxidation occurred during sample handling.
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Internal Standard Normalization: The inclusion of Terfenadine-d3 corrects for any variations in extraction recovery and compensates for matrix-induced ion suppression in the ESI source.
Step-by-Step Methodology:
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Chromatographic Separation: Inject 5 µL of the clarified supernatant onto a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm particle size) maintained at 40°C.
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Mobile Phase Gradient:
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B for 1.5 minutes. Causality: The highly polar N-oxide will elute earlier than the lipophilic parent terfenadine. The gradient ensures sharp peak shapes and prevents isobaric interference.
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Mass Spectrometry (ESI+ MRM Mode):
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Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.
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Terfenadine N-Oxide MRM Transition: Monitor m/z 488.3 → 470.3 (quantifier, corresponding to the loss of H₂O) and m/z 488.3 → 452.3 (qualifier).
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Terfenadine MRM Transition: Monitor m/z 472.3 → 436.3.
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Data Integration: Calculate the peak area ratio of Terfenadine N-oxide to the internal standard. Map this ratio against a 6-point calibration curve generated using authentic Terfenadine N-oxide reference material (R² > 0.995) to determine the absolute concentration[4].
Caption: Step-by-step LC-MS/MS analytical workflow for Terfenadine N-oxide quantification.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5405, Terfenadine." PubChem Database. Available at:[Link][2]
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Yun, C. H., et al. "Oxidation of the antihistaminic drug terfenadine in human liver microsomes. Role of cytochrome P-450 3A(4) in N-dealkylation and C-hydroxylation." Drug Metabolism and Disposition, 1993. Available at:[Link][5]
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Rendić, S., & Guengerich, F. P. "Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals." Archives of Toxicology, 2015. Available at:[Link][3]
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Optibrium. "N- and S-oxidation model of the flavin-containing monooxygenases." Optibrium Research. Available at: [Link][6]
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Wikipedia Contributors. "Terfenadine." Wikipedia, The Free Encyclopedia. Available at: [Link][1]
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